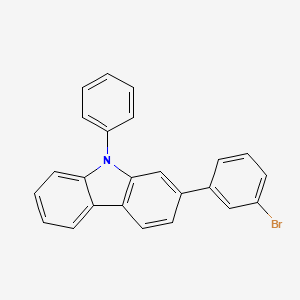

2-(3-Bromophenyl)-9-phenylcarbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrN/c25-19-8-6-7-17(15-19)18-13-14-22-21-11-4-5-12-23(21)26(24(22)16-18)20-9-2-1-3-10-20/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWPKULWCGCHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC(=CC=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365118-41-7 | |

| Record name | 2-(3-Bromophenyl)-9-phenyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Improving Chemical Stability:the Chemical Stability of the Molecule, Especially in Its Excited and Charged States, is Paramount for a Long Operational Lifetime. Degradation Can Occur Through Mechanisms Like C N Bond Dissociation in the Carbazole Unit, Which is Found to Be Dependent on the Charge State of the Molecule.researchgate.netstrategies to Mitigate This Include:

Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at labile positions can strengthen C-H bonds, making the molecule more resistant to bond cleavage and enhancing its intrinsic stability. chemrxiv.org This has been shown to improve the lifetime of deep-blue PhOLEDs. chemrxiv.org

Steric Shielding: Introducing bulky substituents can sterically hinder the reactive sites of the molecule, protecting them from attack by other molecules or from undesirable intermolecular interactions that can lead to the formation of exciton (B1674681) quenchers. researchgate.netyoutube.com

V. Structure Function Relationships and Molecular Engineering of 2 3 Bromophenyl 9 Phenylcarbazole

Impact of Bromine Substitution Position on Electronic and Optoelectronic Performance

The bromine atom at the meta-position of the C2-phenyl ring serves a dual purpose: it electronically modifies the carbazole (B46965) core and provides a reactive site for further chemical modification.

The substitution position on the carbazole framework significantly influences the molecule's frontier molecular orbitals. researchgate.net Generally, substitution at the 2-position of a carbazole affects the Highest Occupied Molecular Orbital (HOMO), while substitution at the 3-position has a greater impact on the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net In 2-(3-Bromophenyl)-9-phenylcarbazole, the bromophenyl group is at the 2-position of the carbazole. The bromine atom itself, being electronegative, exerts an electron-withdrawing inductive effect, which can stabilize the HOMO level. This modification of the electronic structure is crucial for tuning the energy levels to match other materials in an organic electronic device, thereby facilitating efficient charge injection and transport.

The presence of the bromine atom also influences the molecule's reactivity. Carbazole derivatives are known to participate in various chemical reactions, and the electronic perturbations caused by the bromo-substituent can modulate the reactivity of the carbazole ring system. nih.gov

A key feature of the bromine atom is its utility as a reactive handle for post-synthesis modification. The carbon-bromine bond is a prime site for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. researchgate.net This allows for the "grafting" of a wide array of functional groups onto the core structure, enabling precise tuning of the material's properties.

This strategic functionalization is a powerful tool for molecular engineering. By replacing the bromine atom, researchers can introduce groups that enhance electron or hole transport, shift emission wavelengths, or improve the thermal and morphological stability of thin films. The versatility of this approach has been demonstrated in the functionalization of other complex molecules and even nanoparticles bearing aryl bromide moieties. nih.gov

Table 1: Examples of Cross-Coupling Reactions Applicable to the Aryl-Bromine Bond

| Reaction Name | Coupling Partner | Resulting Bond | Purpose/Application |

| Suzuki Coupling | Organoboron compounds (e.g., boronic acids) | C-C | Extend conjugation, build larger π-systems |

| Heck Coupling | Alkenes | C-C (alkenyl) | Introduce vinyl groups, polymerization |

| Buchwald-Hartwig Amination | Amines | C-N | Introduce hole-transporting amine groups |

| Hirao Reaction | Dialkyl phosphites | C-P | Introduce phosphonate (B1237965) groups for various applications |

| Thiolation | Thiols or thiolates | C-S | Introduce sulfur-containing functional groups |

This table presents common cross-coupling reactions that can be used to modify aryl halides like this compound. researchgate.netnih.govresearchgate.netresearchgate.net

Influence of N-Phenyl Substitution on Molecular Conformation and Charge Transport

The N-phenyl group is not coplanar with the carbazole ring system. Instead, it adopts a twisted conformation to minimize steric repulsion. rsc.org This twisting disrupts the π-conjugation between the phenyl ring and the carbazole nitrogen. A significant consequence of this is a higher band gap compared to analogous, more planar molecules. nih.gov

While this might seem like a disadvantage, this decoupling can be beneficial. It helps to confine the primary electronic and optical properties to the carbazole core, making the system more predictable. Furthermore, the bulky, twisted phenyl group can sterically hinder close packing between adjacent molecules, which can prevent detrimental quenching effects in the solid state. nih.gov The degree of electronic coupling between molecules is a critical factor in determining the charge transport properties of the material in a thin film. researchgate.netnih.gov

The inherent steric hindrance provided by the N-phenyl group is a deliberate design choice in many advanced materials. Creating a twisted molecular structure is a well-established strategy to achieve high-performance properties in organic electronics. acs.orgrsc.org

Such twisted systems can exhibit unique photophysical phenomena, such as Twisted Intramolecular Charge Transfer (TICT), where the excited state has a different geometry and electronic distribution than the ground state. rsc.orgrsc.org This can lead to large Stokes shifts and emission properties that are highly sensitive to the local environment. rsc.org Moreover, the steric bulk prevents the strong π-π stacking that often leads to aggregation-caused quenching (ACQ) of luminescence in the solid state. researchgate.net In some cases, this hindrance can even promote aggregation-induced emission (AIE), where the material becomes more emissive upon aggregation due to the restriction of intramolecular rotations. researchgate.net The use of bulky groups to create steric hindrance has been shown to be an effective strategy for creating conformal, defect-free thin films for applications like perovskite solar cells. acs.org

Correlation between Molecular Architecture and Luminescence Efficiency

The luminescence efficiency, or photoluminescence quantum yield (PLQY), of a molecule is determined by the competition between radiative (light-emitting) and non-radiative decay pathways of its excited state. The molecular architecture of this compound directly influences this balance. nih.gov

The rigid carbazole unit provides a good foundation for a high PLQY. rsc.org The twisted N-phenyl group, as discussed, helps to preserve this intrinsic emission in the solid state by preventing quenching. researchgate.net The electronic character of the bromophenyl substituent further tunes the energy of the excited state, thereby affecting the emission color.

Table 2: Structure-Property Correlation in Carbazole Derivatives

| Structural Feature | Primary Effect | Consequence for Properties |

| meta-Bromo Substituent | Inductive electron withdrawal; reactive site | Modifies HOMO/LUMO levels; allows for further functionalization |

| N-Phenyl Group | Introduces steric hindrance, creates a twisted conformation | Disrupts π-π stacking, increases band gap, reduces aggregation quenching |

| Rigid Carbazole Core | High intrinsic fluorescence | Foundation for high luminescence efficiency |

| Overall Twisted Architecture | Prevents planarization and strong intermolecular interactions | Enhances solid-state PLQY, enables solution processability |

Rational Design for Tunable Absorption and Emission Wavelengths

The absorption and emission wavelengths of carbazole derivatives are highly sensitive to their chemical structure. Rational design, therefore, involves the strategic placement of functional groups on the carbazole core or its phenyl substituents to modulate the electronic energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The introduction of various substituents can alter the extent of π-conjugation and the intramolecular charge transfer (ICT) character of the molecule. researchgate.netresearchgate.net The photophysical properties of N-thienylcarbazoles, for example, are remarkably dependent on the substitution positions on the thiophene (B33073) ring. clockss.org Substitution at the 2-position of the thiophene perturbs the ground and excited states of the carbazole moiety more significantly than substitution at the 3-position, leading to broadened absorption spectra and decreased fluorescence quantum yields and lifetimes. clockss.org

Similarly, attaching electron-donating or electron-withdrawing groups to the this compound framework would allow for fine-tuning of its color output.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) can raise the HOMO energy level, generally leading to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra. researchgate.net

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) can lower the LUMO energy level, also resulting in a red-shift. researchgate.net

Extending π-Conjugation: Adding more aromatic rings or other conjugated systems can decrease the HOMO-LUMO gap, causing a bathochromic (red) shift in the spectra. Thienyl substituents, for instance, are known to induce a high degree of π-conjugation. researchgate.net

The following table summarizes the expected effects of different substituents on the photophysical properties of a carbazole-based system.

| Substituent Type | Example Group | Effect on Energy Levels | Expected Spectral Shift | Reference |

| Electron-Donating | Methoxy (-OCH₃) | Raises HOMO | Red-Shift | researchgate.net |

| Electron-Withdrawing | Nitro (-NO₂) | Lowers LUMO | Red-Shift | researchgate.net |

| Halogen | Fluoro (-F) | Minimal effect | Little to no shift | researchgate.net |

| π-Conjugated System | Thienyl | Narrows HOMO-LUMO gap | Red-Shift | researchgate.net |

This table is generated based on established principles of substituent effects on aromatic compounds.

By carefully selecting and positioning these functional groups, the emission color of this compound derivatives can be systematically tuned across the visible spectrum, from blue to green and even red, making them versatile materials for full-color display applications. rsc.orgelsevierpure.com

Principles for Optimizing Device Stability and Longevity through Structural Modifications

The operational stability of OLEDs is a critical factor for their commercial viability. The degradation of these devices is often linked to the chemical and morphological instability of the organic materials used, particularly the host materials in phosphorescent OLEDs (PhOLEDs). univ-rennes.fracs.org Several molecular engineering principles can be applied to the structure of this compound to enhance the stability and lifetime of the resulting devices.

Vi. Future Research Directions and Emerging Paradigms for 2 3 Bromophenyl 9 Phenylcarbazole

Exploration of Multi-Component and Hybrid Material Systems Incorporating this Compound

The next frontier in materials science lies in the development of multi-component and hybrid systems where the properties of individual molecules are synergistically enhanced. 2-(3-Bromophenyl)-9-phenylcarbazole is an ideal candidate for incorporation into such systems due to its excellent hole-transporting capabilities and thermal stability. mdpi.com

Research is moving towards blending this carbazole (B46965) derivative with other materials to create high-performance composites. For instance, its use as a host material in Organic Light-Emitting Diodes (OLEDs) is a key area of investigation. mdpi.com In these systems, this compound would form the matrix for phosphorescent or thermally activated delayed fluorescence (TADF) guest emitters. Its high triplet energy, a characteristic feature of carbazole-based hosts, is crucial for preventing energy loss and achieving high efficiency in blue phosphorescent OLEDs. mdpi.com

| Hybrid System Type | Role of this compound | Potential Application | Anticipated Benefit |

| Host-Guest System | Host Material | Phosphorescent OLEDs (PhOLEDs), TADF-OLEDs | High efficiency, stable blue emission, enhanced device lifetime. |

| Organic-Inorganic Hybrid | Hole-Transport Layer (HTL) | Perovskite Solar Cells, Quantum Dot LEDs | Improved power conversion efficiency, enhanced charge extraction. |

| Donor-Acceptor Blend | Donor Material | Organic Photovoltaics (OPVs) | Efficient charge separation and transport. atomfair.com |

Advanced Functionalization Strategies for Enhanced Performance Metrics

The bromine atom on the phenyl ring of this compound is a synthetic handle that allows for extensive molecular engineering. rsc.org Advanced functionalization strategies are being explored to precisely tune the compound's electronic and physical properties to meet the demands of specific applications.

One of the primary strategies involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These methods allow for the attachment of a wide variety of functional groups at the bromine position. For example, attaching strong electron-accepting units, like triarylboranes or cyano groups, can transform the molecule into a bipolar host material or a TADF emitter. rsc.orgresearchgate.net This functionalization creates a distinct donor-acceptor structure within a single molecule, which is essential for managing charge transport and recombination in optoelectronic devices. rsc.org

Another approach is the functionalization of the carbazole core itself. The nitrogen atom and other positions on the carbazole ring can be modified to enhance solubility, tune energy levels, and improve film-forming properties. mdpi.com For instance, adding bulky substituents can prevent aggregation-caused quenching (ACQ), a phenomenon that diminishes solid-state luminescence. rsc.org

| Functionalization Site | Reaction Type | Attached Group Example | Targeted Property Enhancement |

| 3-Bromophenyl Group | Suzuki Coupling | Arylboronic Esters | Tuning of HOMO/LUMO levels, creating bipolar character. rsc.org |

| 3-Bromophenyl Group | Buchwald-Hartwig Amination | Aromatic Amines | Enhanced hole-transporting properties. |

| Carbazole Nitrogen | N-Arylation | Substituted Phenyl Rings | Improved thermal stability and solubility. nih.gov |

| Carbazole Ring (e.g., C3, C6) | Electrophilic Bromination | Additional Bromo Groups | Increased triplet energy for blue PhOLED hosts. |

Integration into Next-Generation Organic Electronic Device Architectures

The unique properties of this compound make it a promising candidate for integration into a variety of next-generation organic electronic devices beyond conventional OLEDs and solar cells. mdpi.comatomfair.com Its versatility as a building block allows for its adaptation into novel and complex device architectures. researchgate.net

In the realm of lighting, research is focused on its use in highly efficient, all-organic TADF devices. By functionalizing the molecule to have a small energy gap between its lowest singlet and triplet excited states, it can harvest non-emissive triplet excitons for light emission, potentially leading to 100% internal quantum efficiency. researchgate.net

Another emerging application is in the field of organic solid-state lasers. Materials with high photoluminescence quantum yields and low amplified spontaneous emission (ASE) thresholds are required for lasing. By incorporating this compound into resonant cavity structures, it may be possible to achieve electrically pumped organic lasers.

Furthermore, its potential use in neuromorphic computing and organic memory devices is being considered. The ability to create stable charge-transfer states in functionalized derivatives could be exploited to fabricate memristors, which are fundamental components of brain-inspired computing architectures.

Synergistic Computational-Experimental Approaches for Accelerated Material Discovery

The traditional process of material discovery, relying solely on synthesis and experimental testing, is time-consuming and resource-intensive. A modern paradigm involves a synergistic approach where computational modeling guides experimental efforts for accelerated discovery. rsc.org For a molecule like this compound, this combination is particularly fruitful.

Quantum chemical calculations, such as Density Functional Theory (DFT), can predict key properties before a single molecule is synthesized. These properties include the energies of the frontier molecular orbitals (HOMO and LUMO), the triplet energy level (ET), and the expected absorption and emission spectra. researchgate.net This predictive power allows researchers to screen a large library of virtual derivatives, identifying the most promising candidates for synthesis.

For example, computational studies can pre-emptively assess how different functional groups attached to the bromophenyl moiety would affect the molecule's bipolar character and its suitability as a TADF emitter. researchgate.net Experimental synthesis can then be focused on the molecules predicted to have the most favorable properties, such as a high glass transition temperature (Tg) for morphological stability and optimal orbital alignment for device integration. researchgate.net This iterative loop of prediction, synthesis, and characterization dramatically speeds up the development of new, high-performance materials. rsc.org

| Computational Prediction | Experimental Verification | Significance for Material Design |

| HOMO/LUMO Energy Levels | Cyclic Voltammetry | Predicts charge injection/transport properties and electrochemical stability. researchgate.net |

| Triplet State Energy (ET) | Phosphorescence Spectroscopy | Determines suitability as a host for PhOLEDs. |

| Absorption/Emission Spectra | UV-Vis & Photoluminescence Spectroscopy | Guides the design of emitters for specific colors. researchgate.net |

| Molecular Geometry & Packing | X-ray Crystallography | Informs on charge mobility and film-forming characteristics. nih.gov |

Development of Smart Materials and Responsive Systems Based on this compound

A truly futuristic direction for this compound is its use as a scaffold for "smart" materials—materials that change their properties in response to external stimuli. The robust and photophysically active carbazole unit is an excellent platform for building such responsive systems.

One potential area is the development of mechanochromic materials, where the luminescence color changes in response to mechanical force (e.g., grinding or shearing). This can be achieved by designing derivatives where mechanical stress alters the intermolecular packing and, consequently, the electronic interactions between molecules.

Another exciting possibility is the creation of sensors for specific analytes. By functionalizing the molecule with a receptor unit, it could be designed to change its fluorescence upon binding to a target molecule or ion. For instance, a derivative could be engineered to respond to reactive oxygen species (ROS), which are important in biological systems, by undergoing a chemical transformation that alters its emission. nih.gov This could have applications in biomedical imaging and diagnostics.

Furthermore, vapochromic sensors, which change color in the presence of specific vapors, could be developed. The porous solid-state structure of certain carbazole derivatives could allow for the infiltration of solvent vapors, which would interact with the material and modulate its photophysical properties.

These applications remain largely exploratory but represent a significant opportunity to expand the utility of this compound beyond conventional electronics into the realm of dynamic and intelligent material systems.

Q & A

Q. What are the recommended synthetic routes for 2-(3-bromophenyl)-9-phenylcarbazole, and how do reaction conditions influence yield?

The compound is typically synthesized via Ullmann coupling or Friedel-Crafts alkylation . For example, Ullmann reactions using 3-bromophenyl derivatives and carbazole precursors require Cu catalysts, elevated temperatures (120–160°C), and inert atmospheres to achieve yields of 70–89% . Friedel-Crafts methods employ AlCl₃ or FeCl₃ as Lewis acids, with solvent polarity (e.g., dichloromethane vs. toluene) critically affecting regioselectivity . Optimization of reaction time (3–24 hrs) and stoichiometric ratios (e.g., 1:1.2 for bromophenyl:carbazole) is essential to minimize byproducts like di-substituted carbazoles.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : H and C NMR can resolve substituent positions on the carbazole core, with aromatic protons appearing at δ 7.2–8.5 ppm and bromine-induced deshielding observed in C spectra .

- X-ray diffraction : Single-crystal X-ray analysis (e.g., using SHELXL or ORTEP-III ) confirms molecular geometry. For example, the dihedral angle between the bromophenyl and carbazole planes typically ranges from 45° to 65°, influencing π-conjugation .

- Mass spectrometry : High-resolution ESI-MS with isotopic pattern analysis verifies molecular weight (398.30 g/mol) and bromine signature .

Advanced Research Questions

Q. How can computational modeling predict the optoelectronic properties of this compound in OLED applications?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal HOMO-LUMO gaps (~3.1 eV) and charge-transfer characteristics. The bromine atom enhances electron-withdrawing capacity, improving hole-transport efficiency in OLED host materials . Molecular dynamics simulations further assess thermal stability (decomposition >300°C) and aggregation tendencies in thin films. Experimental validation via cyclic voltammetry and UV-Vis spectroscopy is recommended to correlate computational predictions with empirical data .

Q. What strategies resolve contradictions in crystallographic data for brominated carbazole derivatives?

Discrepancies in unit cell parameters or space group assignments (e.g., monoclinic vs. orthorhombic) often arise from twinned crystals or solvent inclusion. Remedies include:

Q. How does the bromine substituent influence the compound’s applicability in porous polymer design for CO₂ capture?

The bromine atom acts as a crosslinking site in hyper-cross-linked polymers (HCPs) synthesized via Friedel-Crafts alkylation. This enhances microporosity (surface area >500 m²/g) and CO₂ adsorption capacity (~12 wt% at 273 K). Gas adsorption isotherms and BET analysis quantify pore size distribution, while substituent position (meta vs. para) affects polymer rigidity and gas selectivity .

Q. What methodologies optimize Suzuki-Miyaura coupling reactions involving this compound?

Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.

- Base : K₂CO₃ in THF/H₂O mixtures (3:1) to maintain solubility and reaction efficiency.

- Temperature : 80–100°C under microwave irradiation to reduce reaction time (<2 hrs).

Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc) and isolate products via column chromatography (silica gel, gradient elution) .

Data Analysis and Experimental Design

Q. How should researchers address low yields in large-scale syntheses of this compound?

Scale-up challenges often stem from inadequate mixing or heat dissipation . Solutions include:

- Using flow chemistry reactors to maintain consistent temperature and reagent ratios.

- Employing phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity in biphasic systems .

- Purifying crude products via recrystallization from ethanol/water (4:1) to remove unreacted starting materials .

Q. What experimental controls are critical when studying this compound’s photoluminescence quantum yield (PLQY)?

- Degassing : Remove oxygen from solutions via freeze-pump-thaw cycles to prevent quenching.

- Reference standards : Use quinine sulfate (PLQY = 54% in 0.1M H₂SO₄) for calibration.

- Temperature control : Maintain ±1°C stability during measurements to avoid thermal broadening of spectra .

Conflict Resolution in Published Data

Q. How to reconcile discrepancies in reported melting points (e.g., 42°C vs. >100°C)?

Such conflicts may arise from polymorphism or solvent residues . Characterize the compound via:

Q. Why do some studies report divergent electrochemical properties for structurally similar derivatives?

Subtle differences in substituent orientation (e.g., bromine at C3 vs. C4) alter electron affinity and redox potentials. Redesign experiments to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.